2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
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Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a complex organic compound that features multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.
Preparation of 3,5-Dimethylisoxazole: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazole): This involves the reaction of thiophene-2-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with an appropriate nitrile.
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable amino alcohol or amino halide precursor.
Coupling Reactions: The final step involves coupling the prepared heterocyclic units under conditions that promote the formation of the desired ethanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic rings may impart unique electronic or photophysical properties, making it useful in the development of new materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
Uniqueness
The uniqueness of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one lies in its combination of heterocyclic rings, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity due to the presence of the thiophene ring.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-9-12(10(2)22-18-9)6-14(21)20-7-11(8-20)16-17-15(19-23-16)13-4-3-5-24-13/h3-5,11H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAWTOOZPPRIKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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